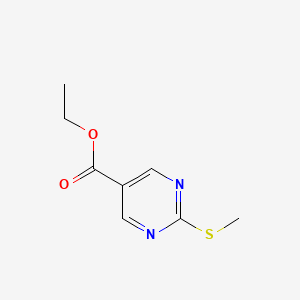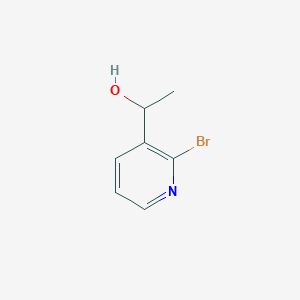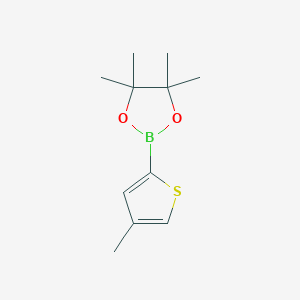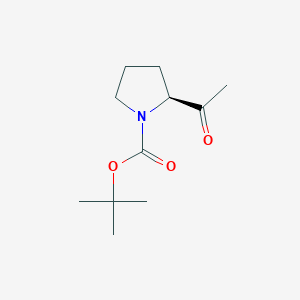
4-(5-Pyrimidinylamino)benzonitrile
Übersicht
Beschreibung
4-(5-Pyrimidinylamino)benzonitrile is an organic compound with the molecular formula C11H8N4 . It has a molecular weight of 196.212 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of benzonitriles, which includes 4-(5-Pyrimidinylamino)benzonitrile, can be achieved through various methods. One common method involves the ammoxidation of benzene . Another method is the Rosenmund-von Braun reaction, which involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield benzonitrile .Molecular Structure Analysis
The molecular structure of 4-(5-Pyrimidinylamino)benzonitrile consists of a benzonitrile group attached to a pyrimidine ring . The structure was studied using Density Functional Theory .Chemical Reactions Analysis
Benzonitrile, the parent compound of 4-(5-Pyrimidinylamino)benzonitrile, can undergo various chemical reactions. One such reaction involves the addition of Grignard reagents to nitriles to form imines, which can be treated with aqueous acid to give ketones .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
The pyranopyrimidine core is vital in the pharmaceutical industry due to its broad synthetic applications and bioavailability. Research emphasizes the significance of hybrid catalysts (e.g., organocatalysts, metal catalysts, nanocatalysts) in synthesizing pyranopyrimidine scaffolds, highlighting the challenges in developing the core structure and the advantages of diverse catalytic approaches for lead molecule development (Parmar, Vala, & Patel, 2023).
Biocatalysis and Environmental Applications
The degradation of nitrile compounds, including those related to 4-(5-Pyrimidinylamino)benzonitrile, by nitrile-hydrolysing enzymes has significant environmental implications. These enzymes, found in bacteria like Rhodococcus pyridinivorans, can hydrolyze toxic nitrile compounds into less harmful substances, demonstrating potential for bioremediation and the synthesis of valuable pharmaceuticals (Sulistinah & Riffiani, 2018).
Optoelectronic Materials
Quinazolines and pyrimidines, including derivatives of 4-(5-Pyrimidinylamino)benzonitrile, are explored for their applications in optoelectronic materials due to their luminescent properties. The incorporation of pyrimidine rings into π-extended conjugated systems has proven valuable for the development of novel materials for organic light-emitting diodes (OLEDs), highlighting the potential of such compounds in fabricating advanced electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(pyrimidin-5-ylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGBIRFTZMNBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Pyrimidinylamino)benzonitrile | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

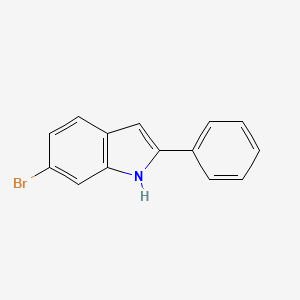
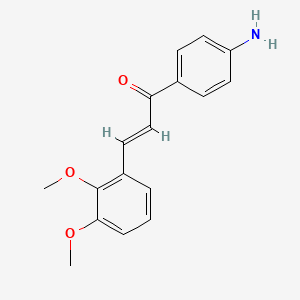
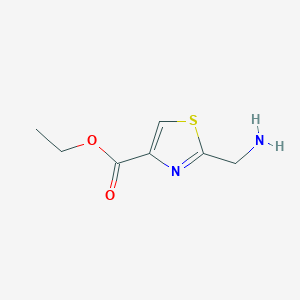
![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)
![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)
